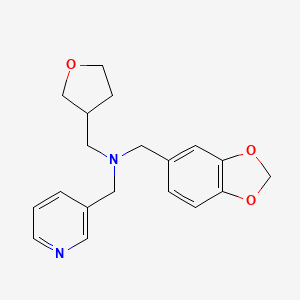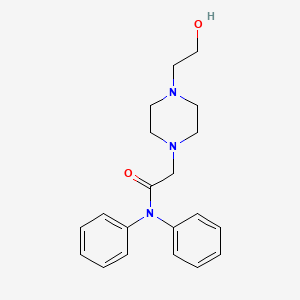![molecular formula C22H27N3O2 B4451765 3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2'-chromene]-1-ylpropan-1-one](/img/structure/B4451765.png)
3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2'-chromene]-1-ylpropan-1-one
Übersicht
Beschreibung
3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and chromene moieties in its structure suggests that it may exhibit interesting biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the spirocyclic azepane-chromene core. The final step involves the coupling of these two intermediates under specific reaction conditions.
Imidazole Derivative Synthesis: The imidazole derivative can be synthesized through the reaction of 2-ethylimidazole with appropriate alkylating agents under basic conditions.
Spirocyclic Core Formation: The spirocyclic azepane-chromene core can be formed through a cyclization reaction involving azepane and chromene precursors.
Coupling Reaction: The final coupling reaction involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the imidazole derivative with the spirocyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chromene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced chromene derivatives
Substitution: Substituted chromene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as photoluminescent materials.
Wirkmechanismus
The mechanism of action of 3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole moiety may interact with enzymes or receptors, while the chromene moiety may contribute to the compound’s overall bioactivity. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(2-ethylimidazol-1-yl)butane
- 4,4′-Di(1H-imidazol-1-yl)-1,1′-biphenyl
- 1,3-Bis(2-ethylimidazol-1-yl)propane
Uniqueness
3-(2-Ethylimidazol-1-yl)-1-spiro[azepane-4,2’-chromene]-1-ylpropan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of imidazole and chromene moieties in a single molecule also sets it apart from other similar compounds, potentially offering a broader range of applications and activities.
Eigenschaften
IUPAC Name |
3-(2-ethylimidazol-1-yl)-1-spiro[azepane-4,2'-chromene]-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-2-20-23-13-17-24(20)15-9-21(26)25-14-5-10-22(12-16-25)11-8-18-6-3-4-7-19(18)27-22/h3-4,6-8,11,13,17H,2,5,9-10,12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIYXTQDDMZXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CCCC3(CC2)C=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}pyrrolidin-3-yl)-N-methylacetamide](/img/structure/B4451684.png)
![N-{2-[(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amino]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4451691.png)
![2-(3-methoxybenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B4451706.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4451712.png)
![7-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4451724.png)
![N-(3,5-dimethyl-4-isoxazolyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4451727.png)

![1-benzyl-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4451741.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4451747.png)
![4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-pyrimidinamine](/img/structure/B4451752.png)
![1-[(3-Methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one](/img/structure/B4451762.png)
![1-(4-bromophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4451781.png)

![ethyl 4-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4451790.png)
